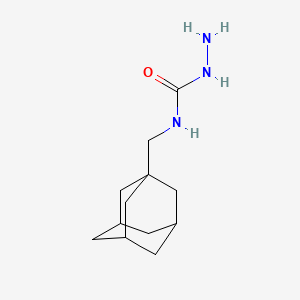

1-(Adamantan-1-ylmethyl)-3-aminourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(Adamantan-1-ylmethyl)-3-aminourea” is a compound that contains an adamantane moiety. Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid . The compound also contains a urea group, which is an organic compound with the functional group (NH2)2CO .

Synthesis Analysis

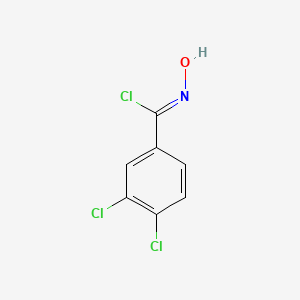

The synthesis of this compound involves the reaction of 1-(isocyanatomethyl)adamantane with fluorine (chlorine)-containing anilines . The reaction of 1-[isocyanato (phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield . Another method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .

Molecular Structure Analysis

The molecular structure of “1-(Adamantan-1-ylmethyl)-3-aminourea” is complex due to the presence of the adamantane moiety. Adamantane is a highly symmetrical molecule that is essentially a three-dimensional version of the two-dimensional cyclohexane molecule . The urea group adds further complexity to the molecule .

Chemical Reactions Analysis

The chemical reactions involving “1-(Adamantan-1-ylmethyl)-3-aminourea” are primarily its synthesis reactions. The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Adamantan-1-ylmethyl)-3-aminourea” are influenced by the adamantane and urea groups in its structure. The introduction of methyl substituents in the nodal positions of adamantane made it possible to reduce the melting temperatures of the ureas .

Zukünftige Richtungen

The future directions for “1-(Adamantan-1-ylmethyl)-3-aminourea” could involve further exploration of its potential as an inhibitor of the human soluble epoxide hydrolase (hsEH) . Additionally, the control over wettability and thermoresponsive property of the surfaces can be greatly enhanced and new properties brought to the surface by the second monomer, potentially leading to wider applications .

Eigenschaften

IUPAC Name |

1-(1-adamantylmethyl)-3-aminourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c13-15-11(16)14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINNCCNNLCKKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-adamantylmethyl)hydrazinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791247.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2791250.png)

![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![[3-(Oxan-2-yloxy)phenyl]methanamine](/img/structure/B2791256.png)

![3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2791259.png)

![4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2791260.png)

![(Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2791261.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2791262.png)